molecular formula C11H20O6 B3169255 (2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate CAS No. 93636-26-1

(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Cat. No. B3169255
CAS RN: 93636-26-1
M. Wt: 248.27 g/mol
InChI Key: BHCHXRCKXIVVCN-VHSKPIJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C11H20O6 . It has a molecular weight of 248.27 . The structure is complex, featuring a dioxolane ring and multiple functional groups .

Scientific Research Applications

Lignin Model Compounds

Research into the acidolysis of lignin model compounds, such as those involving β-O-4-type lignin model compounds, highlights the intricate mechanisms of bond cleavage crucial for lignin depolymerization and valorization (Yokoyama, 2015). This area of study is vital for the development of sustainable materials and energy sources.

Liquid Crystal Dimers

The study of methylene-linked liquid crystal dimers contributing to the understanding of twist-bend nematic phases demonstrates the intersection of chemistry and material science, impacting the development of new liquid crystal technologies (Henderson & Imrie, 2011).

Brominated Flame Retardants

Investigations into novel brominated flame retardants (NBFRs) and their occurrence across various environments and products underscore the need for understanding chemical additives' environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Haloaluminate Ionic Liquids

The exploration of haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage reveals the potential of these substances in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).

Ethers in Solvents

Reviews of thermophysical property measurements on mixtures containing ethers like MTBE, TAME, and others with non-polar solvents provide essential data for optimizing industrial processes and product formulations (Marsh et al., 1999).

Xylan Derivatives

Research into xylan derivatives highlights the potential of these biopolymer ethers and esters in developing new materials with specific properties for applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).

2-Methyloxolane for Green Extractions

The review on 2-methyloxolane (2-MeOx) as a sustainable solvent presents an environmentally friendly alternative for extracting natural products, emphasizing the shift towards greener chemical processes (Rapinel et al., 2020).

Polyhydroxyalkanoates

The overview of Polyhydroxyalkanoate (PHA) production and applications sheds light on biodegradable microbial polymers' role in creating sustainable materials (Amara, 2010).

Recovery of Biologically Produced Diols

Discussions on the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, illustrate the challenges and innovations in bioprocess engineering for chemical production (Xiu & Zeng, 2008).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results . For comprehensive safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

The future directions for the use and study of this compound are not specified in the search results . Given its complex structure and the potential for diverse reactivity, there may be many possible avenues for future research.

properties

IUPAC Name

ethyl (2R,3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8+,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCHXRCKXIVVCN-VHSKPIJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@](C)([C@H]([C@H]1COC(O1)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Reactant of Route 2
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Reactant of Route 3
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Reactant of Route 5
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Reactant of Route 6
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.